molecular formula C20H18F6N2O4S B2407847 N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline CAS No. 1025680-72-1

N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline

Cat. No.: B2407847
CAS No.: 1025680-72-1
M. Wt: 496.42
InChI Key: QWSIHJOWAUEGAC-GZTJUZNOSA-N
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Description

N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C20H18F6N2O4S and its molecular weight is 496.42. The purity is usually 95%.
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Scientific Research Applications

Julia-Kocienski Olefination Reaction

  • The compound has been used in the Julia-Kocienski olefination reaction with carbonyl compounds. This reaction is useful for synthesizing a variety of alkenes and dienes, including methoxylated stilbenes like trimethylated resveratrol. These syntheses show good yields and stereoselectivities (Alonso et al., 2005).

Fluorescent Scaffolds

  • A series of compounds related to N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline have been synthesized and shown to have high fluorescence emissions in solid state. These compounds, due to well-defined intramolecular hydrogen bonds, exhibit fluorescence enhancement and improved photostability. They have potential as solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission (Beppu et al., 2014).

Chemodosimeter for Sulfite

  • A derivative of this compound has been synthesized as a fluorescent probe for sulfite ion. This application is particularly relevant in detecting excessive addition of sulfite in the food industry. The chemodosimeter offers far-red to near-infrared emission in both aqueous and solid state conditions, indicating its potential in luminescent functional materials (Wu et al., 2017).

Synthesis of α,β-Unsaturated Esters and Weinreb Amides

  • The compound is used in the Julia–Kocienski olefination of aldehydes to afford α,β-unsaturated esters and Weinreb amides. This process shows high stereoselectivities and good yields, demonstrating its effectiveness in organic synthesis (Alonso et al., 2008).

Catalytic Asymmetric N-Arylation

  • N-aryl compounds related to this compound have been synthesized with high enantioselectivity. These compounds, having an N-C chiral axis, are significant in asymmetric enolate chemistry (Kitagawa et al., 2006).

Properties

IUPAC Name

N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F6N2O4S/c1-18(2,3)12-4-6-16(7-5-12)33(31,32)17(28(29)30)11-27-15-9-13(19(21,22)23)8-14(10-15)20(24,25)26/h4-11,27H,1-3H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSIHJOWAUEGAC-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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